Olanzapine Dimer Impurity is a chemical compound related to the antipsychotic medication olanzapine, which is primarily used in the treatment of schizophrenia and bipolar disorder. The dimer impurity arises during the synthesis of olanzapine, and its presence can affect the quality and efficacy of pharmaceutical formulations. The molecular formula for olanzapine dimer impurity is , with a molecular weight of approximately 524.7 g/mol .
Olanzapine dimer impurity is typically sourced from chemical suppliers specializing in research chemicals and pharmaceutical standards. Companies like Toronto Research Chemicals and Pharmaffiliates offer this compound for research purposes, indicating its relevance in analytical chemistry and quality control in pharmaceuticals .
This compound falls under the category of thienobenzodiazepines, which are a subclass of benzodiazepines characterized by a thiophene ring fused to a benzodiazepine structure. It is classified as an impurity due to its formation during the synthesis of olanzapine, highlighting its significance in pharmaceutical analysis and regulatory compliance .
The synthesis of olanzapine dimer impurity can occur through various chemical reactions involving olanzapine as a precursor. One documented method involves the reaction of olanzapine with oxidizing agents under controlled conditions to facilitate dimerization.
The formation of olanzapine dimer impurity involves oxidative coupling reactions where two olanzapine molecules are linked through sulfur or nitrogen atoms under specific conditions.
Olanzapine primarily acts as an antagonist at dopamine D2 receptors and serotonin 5HT2A receptors, contributing to its antipsychotic effects. While the specific receptor interactions for the dimer impurity are not well-documented, it may exhibit altered pharmacodynamics due to structural differences from the parent compound .
Olanzapine dimer impurity serves several scientific purposes:
Olanzapine dimer impurities arise primarily through oxidative coupling reactions during active pharmaceutical ingredient (API) synthesis. The thiophene and benzodiazepine rings in olanzapine (2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine) are susceptible to electrophilic attack, facilitating dimerization. Mass spectrometry studies (e.g., m/z 623–625) confirm dimer formation via nitrenium ion intermediates (m/z 311), where single-electron oxidation generates radicals that undergo C–N or C–S coupling [1] [6]. Nuclear Magnetic Resonance (NMR) analyses reveal dimer structures linked at the thiophene C2–C2' positions, forming bis-benzodiazepine derivatives [9].
The dimerization is accelerated by reactive oxygen species (ROS) during synthesis. For example, peroxide contaminants in solvents oxidize olanzapine’s thiophene ring, producing sulfoxide intermediates that nucleophilically attack adjacent olanzapine molecules. This pathway dominates in non-inert synthesis environments [6] [9].
Table 1: Key Reactive Intermediates in Olanzapine Dimerization
Intermediate | Formation Trigger | Role in Dimerization | Detection Method | ||
---|---|---|---|---|---|
Nitrenium ion (m/z 311) | HOCl oxidation | Electrophilic coupling | LC-MS | ||
Thiophene sulfoxide | Peroxide-mediated oxidation | Nucleophile activation | NMR | ||
Radical cation | Single-electron transfer | Radical coupling | EPR spectroscopy |
N-Formyl Piperazine, a critical olanzapine precursor, directly influences dimer yield. During synthesis, incomplete hydrolysis of this intermediate (C₅H₁₀N₂O) leaves residual formyl groups that catalyze imine formation between benzodiazepine rings of two olanzapine molecules. Studies show that ≥0.5% residual N-Formyl Piperazine increases dimer impurity by ~40% [1] [7].
Oxidative degradation of olanzapine intermediates generates electrophilic byproducts that initiate dimerization. For instance, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) oxidizes olanzapine’s thiophene moiety to a reactive aldehyde, (Z)-1,3-dihydro-4-(4-methylpiperazin-1-yl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one. This aldehyde undergoes Schiff base condensation with primary amines of another olanzapine molecule, forming dimers [9].
Process validation studies demonstrate that recrystallizing intermediates reduces dimer precursors. Ethyl acetate extraction of N-Formyl Piperazine at pH 9.0–10.0 lowers residual formyl content to <0.1%, suppressing dimer formation [7].
Non-aqueous solvents like toluene and dimethyl sulfoxide (DMSO) govern dimerization kinetics:
Aqueous systems exhibit pH-dependent behavior:
Mesoscopic clusters in aqueous solutions (50–100 nm) concentrate olanzapine molecules, accelerating dimerization. These clusters, detected via oblique illumination microscopy, act as "reactors" for nucleation and impurity formation [8].
Table 2: Solvent-Specific Dimerization Kinetics
Solvent | Dielectric Constant (ε) | Temperature (°C) | Dimer Yield (%) | Primary Mechanism | ||
---|---|---|---|---|---|---|
Toluene | 2.4 | 110 | 18–22 | Radical coupling | ||
DMSO | 46.7 | 80 | 4–6 | Sulfoxide formation | ||
Water (pH 9.0) | 80.1 | 25 | 8–10 | Nucleophilic addition | ||
Ethyl Acetate | 6.0 | 60 | 1–3 | Ester-mediated inhibition |
Temperature Effects
Elevated temperatures (>100°C) during API drying or reflux:
pH and Catalysis
Mitigation Strategies
Table 3: Process Optimization for Dimer Suppression
Parameter | High-Risk Condition | Low-Risk Condition | Dimer Reduction | ||
---|---|---|---|---|---|
Temperature | 120°C | 60°C | 75% | ||
pH | 9.0 | 5.0 | 90% | ||
Oxygen exposure | Ambient air | N₂ purging | 70% | ||
Catalyst | Triethylamine | EDTA | 60% |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4